molecular formula C7H14O2 B1200588 3-Methoxycyclohexan-1-ol CAS No. 89794-53-6

3-Methoxycyclohexan-1-ol

Cat. No. B1200588
CAS RN: 89794-53-6
M. Wt: 130.18 g/mol
InChI Key: ANRGBAYCAUTVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 3-Methoxycyclohexan-1-ol involves multistep processes. For instance, 1-Methoxycyclohexene can be prepared from cyclohexanone by reacting with dimethyl orthoformate, followed by cleavage using BPO4 as a catalyst at 240°C under reduced pressure, yielding an overall yield of 83% (Shi, 2006). Similarly, Si- and C-functional organosilicon building blocks for synthesis based on 4-Silacyclohexan-1-ones have been developed, illustrating the versatility of related molecular frameworks for synthetic applications (Geyer et al., 2015).

Molecular Structure Analysis

The molecular structure and conformational preferences of compounds akin to this compound have been studied using methods like electron diffraction and Raman spectroscopy. These studies reveal the geometric parameters and conformations of the molecules in different states, providing insights into their structural dynamics (Lowrey et al., 1973).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can lead to a variety of products. For example, the pinacol-type rearrangement of 1-methoxybicyclo[3.2.2]nona-3,6-dien-2-ols to give bicyclo[3.2.2]nona-6,8-dien-2-ones shows the reactivity of methoxy-substituted cyclohexanes under specific conditions (Uyehara et al., 1987).

Physical Properties Analysis

Investigations into the physical properties of this compound and related molecules include studies on their thermodynamic properties, such as specific heat capacity, enthalpy of combustion, and enthalpy of formation. These parameters are crucial for understanding the stability and reaction kinetics of these compounds (Feng et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity in synthesis and their role as intermediates in the formation of complex molecular structures, are of significant interest. Studies on the synthesis and fluorescence of bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one highlight the potential for developing novel compounds with unique properties (Mojtahedi et al., 2017).

Scientific Research Applications

  • It has been studied in the context of new psychoactive substances (NPS), particularly arylcyclohexylamines. Research chemicals like 3-Methoxyphencyclidine and 3-Methoxyrolicyclidine, which are derivatives of 3-Methoxycyclohexan-1-ol, have been characterized and analyzed in biological matrices (De Paoli et al., 2013), (Michely et al., 2017).

  • The compound has been used in stereochemical studies to understand specific reactions and configurations in organic chemistry. For instance, its role in the methoxymercuration of olefins and the characterization of N-alkyl-arylcyclohexylamines (Zefirov & Gurvich, 1974), (Wallach et al., 2016).

  • Its derivatives have also been studied in the field of microbiology, such as in the microbially-aided preparation of certain compounds in pharmaceutical applications (Fuganti et al., 1997).

  • In analytical chemistry, it has been utilized in studying the gas-phase elimination reactions and the influence of stereoelectronic and inductive effects on NMR chemical shifts (Rabasco & Kass, 1991), (Oliveira et al., 2006).

  • It has also been involved in studies related to photochemical transformations and catalysis, exploring its reactivity and utility in organic synthesis (Cantrell, 1971), (Wang et al., 2003).

Safety and Hazards

The safety information for 3-Methoxycyclohexan-1-ol includes a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302 . Additional safety data indicates that the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGBAYCAUTVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008979
Record name 3-Methoxycyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89794-53-6
Record name 89794-53-6
Source DTP/NCI
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Record name 3-Methoxycyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxycyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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